3-Acetyl-4-methylbenzonitrile
Description
Contextualization within Aromatic Nitrile and Acetyl Compound Chemistry
Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) group attached to an aromatic ring. fiveable.me This functional group is highly electron-withdrawing, which significantly influences the electronic properties and reactivity of the aromatic system. fiveable.me The nitrile group's presence can make the aromatic ring less susceptible to oxidative metabolism and can polarize the π-system, which is a valuable characteristic in the design of pharmaceuticals. nih.gov In medicinal chemistry, the nitrile group is considered a versatile functionality; it can act as a hydrogen bond acceptor or serve as a bioisostere for other groups like hydroxyls or carboxyls. nih.gov Aromatic nitriles are crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. fiveable.menumberanalytics.comlookchem.com
The acetyl group (-COCH₃), a simple ketone, also plays a significant role in the chemistry of this compound. The carbonyl group is polarized and provides a reactive site for nucleophilic addition reactions. pressbooks.pub In molecules like 3-Acetyl-4-methylbenzonitrile, the acetyl group can undergo various transformations, making it a key handle for synthetic modifications. The combination of the electron-withdrawing nitrile and acetyl groups on the benzene (B151609) ring creates a unique electronic environment that dictates the molecule's reactivity in further chemical transformations. The interplay between these functional groups allows for a diverse range of synthetic possibilities, making such compounds valuable building blocks in organic synthesis. fiveable.me
Research Significance and Scope
The research significance of this compound stems primarily from its potential as a versatile building block in the synthesis of more complex molecules. While specific studies focusing exclusively on this compound are not extensively documented, its structural motifs are found in molecules of significant interest in medicinal chemistry and materials science. ontosight.aiworktribe.comrsc.org
The benzonitrile (B105546) scaffold is present in numerous therapeutic agents, and its derivatives are explored for a wide range of biological activities, including anticancer and anti-inflammatory properties. ontosight.aiontosight.ai The presence of both a nitrile and a ketone functionality allows for selective reactions at either site, enabling the construction of diverse heterocyclic compounds, which are common frameworks in biologically active molecules. lookchem.comlongdom.org For instance, positional isomers of this compound, such as 4-Acetyl-2-methylbenzonitrile, are utilized as intermediates in the production of pharmaceuticals and agrochemicals. lookchem.com
The research scope for this compound includes its use as a precursor for developing novel therapeutic agents and functional materials. ontosight.aiworktribe.com Its structure is suitable for creating libraries of compounds for high-throughput screening to identify new biological activities. The reactivity of the acetyl and nitrile groups can be exploited to synthesize a variety of derivatives, allowing for systematic studies of structure-activity relationships. Therefore, while direct research on this compound may be limited, its value as a synthetic intermediate ensures its continued relevance in the broader field of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-acetyl-4-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(6-11)5-10(7)8(2)12/h3-5H,1-2H3 |
InChI Key |
SXJUDXWULIDYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)C |
Origin of Product |
United States |
Spectroscopic and Theoretical Investigations of 3 Acetyl 4 Methylbenzonitrile
Advanced Spectroscopic Characterization Techniques
Vibrational spectroscopy probes the various stretching and bending motions of the bonds within a molecule. guidechem.com For 3-Acetyl-4-methylbenzonitrile, the characteristic vibrational frequencies confirm the presence of its key functional groups.
The nitrile (C≡N) group, a defining feature of the molecule, typically exhibits a strong, sharp absorption band in the FT-IR spectrum and a corresponding signal in the FT-Raman spectrum. In aromatic nitriles, this stretching vibration is consistently observed in the 2221–2240 cm⁻¹ range. bldpharm.com The acetyl group introduces a strong carbonyl (C=O) stretching vibration, which for similar aromatic ketones appears in the region of 1660-1680 cm⁻¹.
The aromatic ring itself gives rise to several characteristic bands. C-H stretching vibrations on the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ region. The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400–1650 cm⁻¹ range. bldpharm.com Furthermore, the methyl group (CH₃) attached to the ring will have its own characteristic symmetric and asymmetric stretching and bending vibrations.
While a complete experimental spectrum for this compound is not detailed in the surveyed literature, the expected positions of these principal peaks are summarized below based on data from analogous compounds.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2221–2240 bldpharm.com |
| Carbonyl (C=O) | Stretching | 1660–1680 |
| Aromatic C-H | Stretching | 3000–3100 |
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Experimental ¹H NMR data has been reported for this compound, providing clear evidence for its structure.
The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the two methyl groups. The aromatic protons appear as a multiplet between 7.51 and 7.69 ppm. Two separate singlets are observed for the methyl protons: one at 2.58 ppm attributed to the acetyl group's methyl protons, and another at 2.51 ppm for the methyl group attached directly to the aromatic ring.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) |
|---|---|---|
| Aromatic H | 7.69 | d, J = 7.8 Hz |
| Aromatic H | 7.51 - 7.58 | m |
| Acetyl (CH₃) | 2.58 | s |
| Ring (CH₃) | 2.51 | s |
Source: Angew. Chem. Int. Ed. Z53316 © Wiley-VCH 2003
Experimental ¹³C NMR data for this compound were not available in the reviewed literature. However, the expected chemical shifts can be predicted based on established substituent effects on a benzene ring. The carbon of the nitrile group (C≡N) is expected to appear in the 117-119 ppm range. The carbonyl carbon (C=O) of the acetyl group would likely resonate at a significantly downfield shift, typically above 196 ppm for similar structures. The aromatic carbons would appear between approximately 128 and 140 ppm, with their exact shifts influenced by the positions of the acetyl, methyl, and nitrile substituents. The carbons of the two methyl groups would have characteristic upfield shifts, with the acetyl methyl carbon appearing around 26-27 ppm and the ring-attached methyl carbon at approximately 21 ppm.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be characterized by absorptions arising from its conjugated system, which includes the benzene ring, the nitrile group, and the acetyl group.
The primary electronic transitions are of the π→π* and n→π* types. The π→π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and C=O double bond to corresponding anti-bonding π* orbitals. These are typically high-intensity absorptions. The n→π* transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This transition is characteristically of lower intensity compared to π→π* transitions. The conjugation between the acetyl group and the benzonitrile (B105546) system influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with the molecular formula C₁₀H₉NO, HRMS would serve to verify its composition with high precision.
The calculated monoisotopic mass of C₁₀H₉NO is 159.06841 Da. An experimental HRMS measurement yielding a mass-to-charge ratio that matches this theoretical value to within a few parts per million would provide unambiguous confirmation of the molecular formula.
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular properties that complement experimental findings. bldpharm.com
Density Functional Theory (DFT) calculations are widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization). For molecules like this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to compute the optimized geometry. bldpharm.com
These calculations minimize the electronic energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the atoms. The resulting optimized structure represents the molecule's lowest energy conformation. Such an analysis for this compound would precisely define the spatial arrangement of the acetyl and methyl groups relative to the benzonitrile plane. This theoretical model is crucial for a deeper understanding of the molecule's reactivity and its interaction with its environment. Computational studies can also be used to predict the vibrational frequencies (FT-IR, FT-Raman) and electronic transitions (UV-Vis), which can then be compared with experimental data to validate both the experimental and theoretical results.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are commonly performed using Density Functional Theory (DFT), often with the B3LYP functional, to predict the infrared and Raman spectra of a molecule. The Potential Energy Distribution (PED) analysis is a crucial subsequent step that assigns these calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. nih.gov This process allows for a detailed interpretation of the experimental spectra.
For this compound, the vibrational modes can be attributed to its distinct functional groups: the acetyl group (C=O), the methyl group (-CH₃), the benzonitrile group (aromatic ring and C≡N), and the C-H bonds of the ring.
Key vibrational modes expected for this compound include:
C≡N Stretching: Aromatic nitriles typically show a strong, sharp absorption band for the C≡N stretching vibration in the range of 2240–2221 cm⁻¹. ijrte.org
C=O Stretching: The carbonyl (C=O) stretching of the acetyl group is expected to produce a strong absorption band, typically found in the 1700-1680 cm⁻¹ region for aromatic ketones.
CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations (typically 2900-3000 cm⁻¹) and bending vibrations (around 1450 cm⁻¹ and 1375 cm⁻¹).
Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1650-1400 cm⁻¹ region. ijrte.org
Aromatic C-H Stretching: These vibrations are expected in the 3100-3000 cm⁻¹ range. orientjchem.org
A representative table of calculated vibrational frequencies and their assignments for a similar molecule, 3-bromo-4-methyl benzonitrile, illustrates the type of data obtained from such analysis. ijrte.org
Table 1: Representative Vibrational Assignments based on a Related Benzonitrile Derivative
| Calculated Frequency (cm⁻¹) | Assignment (PED %) |
|---|---|
| 3086 | Aromatic C-H Stretch |
| 2975 | CH₃ Asymmetric Stretch |
| 2333 | C≡N Stretch |
| 1636 | Aromatic C-C Stretch |
| 1605 | C=O Stretch (anticipated) |
| 1445 | CH₃ Asymmetric Bending |
| 1232 | Aromatic C-C Stretch |
Theoretical NMR Chemical Shift Prediction using Gauge-Including Atomic Orbital (GIAO) Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors of molecules. gaussian.com These calculations provide theoretical predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these theoretical values with experimental data is a powerful tool for confirming molecular structure. The calculations are typically performed on a geometry optimized at a suitable level of theory. nih.govnih.gov
For this compound, the GIAO method would predict the chemical shifts for the distinct protons and carbons in the molecule, including those of the aromatic ring, the methyl group, the acetyl group, and the nitrile carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic H | 7.5 - 8.2 | Aromatic C | 125 - 145 |
| Methyl H | ~2.5 | Nitrile C (C≡N) | ~118 |
| Acetyl H | ~2.6 | Methyl C | ~21 |
| Acetyl C (C=O) | >195 | ||
| Acetyl C (CH₃) | ~26 |
Note: Values are estimates based on typical ranges for the respective functional groups. Precise calculated values would be obtained from a specific GIAO calculation.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A small energy gap implies higher reactivity, greater polarizability, and easier electron transfer within the molecule. sciensage.info
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E(HOMO)
Electron Affinity (A): A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
Theoretical studies on related benzonitrile derivatives have shown that the HOMO is often localized over the benzene ring and the methyl group, while the LUMO is distributed over the acetyl and nitrile groups, facilitating intramolecular charge transfer. ijrte.orgorientjchem.org
Table 3: Representative FMO Energies and Chemical Reactivity Indices
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -7.0 to -6.5 |
| E(LUMO) | -2.5 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 5.0 |
| Ionization Potential (I) | 6.5 to 7.0 |
| Electron Affinity (A) | 2.0 to 2.5 |
| Hardness (η) | 2.2 to 2.5 |
| Electronegativity (χ) | 4.2 to 4.7 |
Note: Values are representative based on calculations for similar molecules. ijrte.orgorientjchem.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron density distribution and charge-related properties of a molecule. uni-muenchen.de It is valuable for predicting the reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP surface is colored according to the local electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green: Regions of near-zero potential. wolfram.com
For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the acetyl group and the nitrogen atom of the nitrile group. These sites are the primary locations for electrophilic interactions. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the methyl group and the aromatic ring, indicating these as sites for nucleophilic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) forms. uni-muenchen.defaccts.de A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis estimates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu
Significant interactions in this compound would include:
π → π interactions:* Delocalization of electrons from the filled π orbitals of the benzene ring to the empty π* orbitals of the ring, acetyl group, and nitrile group.
n → π interactions:* Delocalization of lone pair electrons (n) from the oxygen atom of the acetyl group to the antibonding π* orbitals of the C=O bond and the adjacent aromatic ring.
These interactions lead to intramolecular charge transfer (ICT), which stabilizes the molecule and influences its electronic properties.
Table 4: Representative NBO Analysis showing Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C-C) (ring) | π*(C-C) (ring) | ~20-25 | Intramolecular Hyperconjugation |
| π(C-C) (ring) | π*(C=O) | ~5-10 | Conjugation |
| LP(O) | π*(C-C) (ring) | ~15-20 | Resonance/Delocalization |
| π(C-C) (ring) | π*(C≡N) | ~2-5 | Conjugation |
Note: E(2) values are illustrative of the magnitude of interactions found in similar conjugated systems.
Calculation of Thermodynamical Parameters
Theoretical chemistry allows for the calculation of various thermodynamic properties of a molecule in its ground state. Using statistical mechanics and the vibrational frequencies obtained from DFT calculations, parameters such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and specific heat capacity can be predicted at a given temperature (usually 298.15 K and 1 atm). ijrte.orgresearchgate.net These parameters are valuable for understanding the stability and behavior of the compound under different thermal conditions.
Table 5: Calculated Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Zero-Point Vibrational Energy | (Value in kcal/mol or kJ/mol) |
| Thermal Energy (E_total) | (Value in kcal/mol or kJ/mol) |
| Specific Heat Capacity (Cv) | (Value in cal/mol·K or J/mol·K) |
| Entropy (S) | (Value in cal/mol·K or J/mol·K) |
Note: Specific values are obtained from quantum chemical calculations, often using software like Gaussian. ijrte.org
Prediction of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. researchgate.net These properties are characterized by the molecule's response to an intense electromagnetic field, such as that from a laser. The key parameter for second-order NLO activity is the first-order hyperpolarizability (β or β₀). mdpi.com
Computational methods can predict the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) of a molecule. nih.gov For this compound, the presence of the electron-donating methyl group and the electron-withdrawing acetyl and nitrile groups attached to the π-conjugated benzene ring suggests potential for NLO activity. A large calculated β₀ value indicates that the material could be a good candidate for NLO applications, such as frequency conversion. ijrte.orgorientjchem.org
Table 6: Calculated Non-Linear Optical (NLO) Properties
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | (Value in Debye) |
| Mean Polarizability (α) | (Value in esu) |
| First-Order Hyperpolarizability (β₀) | (Value in esu) |
Note: Values are obtained from theoretical calculations and compared to reference materials like urea (B33335) to gauge NLO efficiency. ijrte.org
Table 7: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-bromo-4-methyl benzonitrile |
| 3-fluoro-4-methylbenzonitrile |
Chemical Reactivity and Mechanistic Studies of 3 Acetyl 4 Methylbenzonitrile
Electrophilic and Nucleophilic Character of the Nitrile and Acetyl Functional Groups
The acetyl group (-COCH₃) and the nitrile group (-CN) are both electron-withdrawing groups. The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. The nitrile carbon is also electrophilic, and the nitrogen atom possesses a lone pair, giving it weak nucleophilic character, though this is diminished by the electronegativity of the nitrogen and the triple bond. Reactions such as nucleophilic addition to the carbonyl or nitrile group would be expected.
Influence of Substituents (Methyl and Acetyl) on Reactivity and Regioselectivity
The directing effects of the substituents would play a crucial role in any electrophilic aromatic substitution. The methyl group is an ortho-, para-director and an activating group. The acetyl group is a meta-director and a deactivating group. The nitrile group is also a meta-director and a deactivating group. The position of an incoming electrophile would be determined by the interplay of these directing effects. Predicting the major product(s) of such reactions with certainty would require specific experimental data that is not currently available in the public domain.
Due to the lack of specific data, any further detailed discussion would be speculative and would not meet the required standards of scientific accuracy for a focused article on 3-Acetyl-4-methylbenzonitrile. Further experimental and computational studies are needed to elucidate the specific chemical reactivity and mechanistic pathways for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block
3-Acetyl-4-methylbenzonitrile is a valuable chemical compound that serves as a versatile intermediate and building block in organic synthesis. sigmaaldrich.comuni-mainz.de Its utility stems from the presence of three reactive sites: the acetyl group, the nitrile group, and the aromatic ring, which can be further functionalized. These functional groups allow for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules.
Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of molecular architectures. sigmaaldrich.com this compound fits this description, as its structure can be strategically modified to create a diverse range of products. The acetyl group can undergo reactions such as oxidation, reduction, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or be used to form various nitrogen-containing heterocycles. This multi-functionality makes it a valuable precursor in medicinal chemistry, agrochemical synthesis, and materials science. chemicalbook.com
The strategic importance of such building blocks lies in their ability to contribute to the efficient and modular construction of target molecules with desired properties. The specific arrangement of the acetyl, methyl, and cyano groups on the benzene (B151609) ring provides a unique scaffold for the development of novel compounds.
Precursor for the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. acgpubs.org The presence of both a ketone and a nitrile group in a specific ortho/meta arrangement allows for a variety of cyclization reactions to form diverse heterocyclic systems. researchgate.net
Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules. researchgate.net The nitrile functionality of this compound can participate in reactions to form rings containing one or more nitrogen atoms. For instance, it can be a starting material for the synthesis of substituted quinolines, pyrimidines, and other complex fused heterocyclic systems. The acetyl group can also be a key reactive handle for building heterocyclic rings, often through condensation reactions with dinucleophiles. misuratau.edu.ly
The following table provides examples of heterocyclic scaffolds that can be synthesized from precursors with similar functionalities, illustrating the potential synthetic pathways for this compound.
| Heterocyclic Scaffold | General Synthetic Approach | Potential Reagents and Conditions |
| Substituted Pyridines | Condensation of the acetyl group with a 1,3-dicarbonyl compound and an ammonia (B1221849) source. | Hantzsch pyridine (B92270) synthesis variants |
| Fused Pyrimidines | Reaction of the acetyl and nitrile groups with a binucleophile like guanidine (B92328) or urea (B33335). | Base or acid-catalyzed cyclocondensation |
| Isoxazolines | Reaction of the acetyl group (after conversion to an α,β-unsaturated ketone) with hydroxylamine. | Base-catalyzed Michael addition-cyclization |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis by reacting an α-haloketone derived from the acetyl group with a thioamide. | Thioamide or thiourea (B124793) in a suitable solvent |
Applications in Agrochemical Synthesis
While specific, direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in known agrochemically active molecules. Its role as a versatile building block suggests its potential as an intermediate in the synthesis of novel pesticides and herbicides. semanticscholar.org The development of new agrochemicals is a continuous process to address challenges such as pest resistance and environmental safety. semanticscholar.org
The synthesis of complex active ingredients often involves multiple steps, where intermediates like this compound can introduce key functionalities that are essential for the biological activity of the final product. For instance, the benzonitrile (B105546) moiety is a feature in some classes of herbicides, while the acetyl and methyl groups can be modified to fine-tune the molecule's efficacy and selectivity.
The exploration of new derivatives from versatile building blocks is a common strategy in agrochemical research. By modifying the core structure of this compound, researchers can create libraries of new compounds for screening and development of next-generation crop protection agents.
Contribution to Specialty Chemicals and Advanced Materials
The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialty chemicals and advanced materials with tailored properties.
Integration into Polymers and Resins for Enhanced Thermal Stability
Polymers and resins with high thermal stability are crucial for applications in aerospace, electronics, and automotive industries. While direct studies on the integration of this compound into polymers for this purpose are limited, the nitrile group is a known precursor to thermally stable triazine rings through cyclotrimerization. This chemistry is the basis for high-performance phthalonitrile (B49051) resins.
The general principle involves the thermal curing of dinitrile compounds, which leads to a highly cross-linked network. The presence of the acetyl and methyl groups on the aromatic ring could potentially modify the processing characteristics and final properties of such resins. For instance, these groups could influence the melt viscosity of a prepolymer or the degree of cross-linking, thereby impacting the final thermal and mechanical properties.
The following table outlines the general properties of thermally stable polymers derived from related nitrile-containing monomers.
| Property | Typical Values for Nitrile-Based Thermosets | Potential Influence of this compound Structure |
| Glass Transition Temperature (Tg) | > 400 °C | The acetyl and methyl groups might alter chain packing and flexibility, thus affecting Tg. |
| Decomposition Temperature (Td) | > 500 °C in inert atmosphere | The nature of the cross-linked network would be the primary determinant. |
| Char Yield at 800 °C | > 60% | High aromatic content generally leads to high char yield. |
| Water Absorption | Low | The hydrophobic nature of the aromatic backbone contributes to low moisture uptake. |
Further research would be necessary to synthesize and characterize polymers specifically derived from this compound to ascertain its precise contribution to thermal stability. csic.esresearchgate.net
Application in Dye Chemistry and Solar Technology
The structural framework of this compound contains chromophoric groups (acetyl and nitrile on a benzene ring) that are found in some organic dyes. researchgate.net These groups can be part of a larger conjugated system in a dye molecule, influencing its absorption and emission properties. In the context of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor material like titanium dioxide. mdpi.comrsc.org
While there is no specific mention in the searched literature of this compound being used as a dye sensitizer (B1316253) itself, its derivatives could potentially be synthesized to have suitable electronic and photophysical properties for such applications. rsc.orgsemanticscholar.org The acetyl and nitrile groups can act as electron-withdrawing groups, which are often incorporated into dye structures to facilitate charge transfer upon photoexcitation.
The general requirements for a dye in a DSSC include:
Strong absorption in the visible and near-infrared regions.
Efficient electron injection into the semiconductor's conduction band.
Good electrochemical and photochemical stability.
Favorable energy levels for efficient charge separation and regeneration.
By chemically modifying this compound, for example, by extending the conjugation or introducing donor and acceptor moieties, it may be possible to design novel dyes for solar energy applications.
Potential in Electronic and Integrated Circuit Package Systems
Advanced electronic packaging requires materials with excellent thermal stability, low dielectric constant, and low moisture absorption to protect integrated circuits and ensure their reliable performance. As discussed in the context of polymers, nitrile-containing compounds can be precursors to high-performance thermosetting resins.
Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, as well as their low water absorption, making them attractive for microelectronics. While this compound is not a phthalonitrile, the underlying chemistry of forming thermally stable networks from nitrile groups is relevant.
The development of new materials for electronic packaging is an active area of research. The specific substitution pattern of this compound could offer a unique combination of processing characteristics and final properties if it were to be developed into a resin system. Its potential would need to be evaluated against established materials in terms of its dielectric properties, thermal conductivity, and adhesion to semiconductor and substrate materials.
Exploration in Chemical Biology as a Covalent Probe (Focus on Mechanism of Covalent Adduct Formation)
The exploration of small molecules as covalent probes is a significant area of chemical biology, enabling the study of protein function and the development of targeted therapeutics. nih.gov Covalent probes typically feature a reactive electrophilic group, often called a "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue on a target protein. nih.govsemanticscholar.org The benzonitrile moiety, present in this compound, has been investigated as one such electrophilic warhead, capable of forming reversible covalent adducts with protein targets. semanticscholar.org
The mechanism of covalent adduct formation for a nitrile-containing compound like this compound centers on the electrophilic nature of the nitrile carbon. This mechanism is particularly effective when targeting nucleophilic residues such as the thiolate of a cysteine residue within a protein's binding site. semanticscholar.org
The key steps in the proposed mechanism are as follows:
Non-covalent Binding: Initially, the this compound molecule docks into the binding site of the target protein. This initial interaction is governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which position the electrophilic nitrile group in close proximity to the target nucleophile.
Nucleophilic Attack: The highly nucleophilic sulfur atom of a cysteine residue's thiolate anion attacks the electrophilic carbon atom of the nitrile group. semanticscholar.org The reactivity of this cysteine is often enhanced by the local protein microenvironment, which can lower its pKa, making it a more potent nucleophile. semanticscholar.org
Formation of a Thioimidate Adduct: This nucleophilic attack leads to the formation of a covalent thioimidate linkage between the probe and the protein. semanticscholar.org This bond formation is often reversible. The stability and kinetics of this adduct are crucial for the probe's utility, allowing for dynamic interactions with the target protein. nih.gov
The reversibility of the nitrile-cysteine adduct is an advantageous feature in the design of chemical probes. It prevents the permanent, irreversible inhibition of off-target proteins, which can minimize potential side effects while still allowing for effective engagement with the intended target through a prolonged residence time. nih.gov Mass spectrometry is a primary analytical technique used to confirm the formation of such covalent protein-ligand adducts and to study the kinetics of their formation and reversal. semanticscholar.orgnih.gov
Table of Research Findings on Covalent Probe Mechanisms
| Feature | Description | Relevant Amino Acid Residues |
| Binding Mode | Reversible Covalent | Cysteine, Serine |
| "Warhead" | Electrophilic Nitrile Group | - |
| Covalent Adduct | Thioimidate | - |
| Key Advantage | Reversibility can reduce off-target effects and allows for dynamic study. nih.gov | - |
| Detection Method | Mass Spectrometry, Protein Crystallography nih.gov | - |
Structure Property Relationship Studies and Analog Design
Comparative Analysis with Structurally Related Benzonitrile (B105546) Derivatives (e.g., fluorinated, bromo-substituted, different methyl/acetyl positions)
Fluorinated Derivatives: Fluorine substitution significantly alters the physicochemical properties of benzonitriles. mdpi.com Due to the high electronegativity of fluorine, fluorinated benzonitriles are crucial building blocks in medicinal chemistry and materials science. nbinno.com For instance, 4-Fluoro-2-methylbenzonitrile is an essential intermediate in the synthesis of the diabetes medication trelagliptin (B1683223) and in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for OLED technology. nbinno.comossila.com The fluorine atom acts as a strong electron-withdrawing group, which can influence the molecule's ionization energy and reactivity. mdpi.com In donor-acceptor-donor' (D-A-D') type molecules, fluorinated benzonitrile compounds have shown potential for applications in advanced optoelectronics due to their tunable and stimuli-responsive emission characteristics. rsc.org
Bromo-substituted Derivatives: The introduction of a bromine atom, as seen in compounds like 4-Bromo-3-fluorobenzonitrile, provides a reactive handle for further chemical modifications. ossila.com The bromo-substituent is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. ossila.com This functional group's presence facilitates the synthesis of diverse compounds, including antimutagenic drugs and phosphorescent dyes. ossila.com
Positional Isomers: The relative positions of the methyl and acetyl groups also play a critical role. In 3-Acetyl-4-methylbenzonitrile, the activating methyl group and the deactivating acetyl group are ortho to each other. In an isomer like 4-Acetyl-2-methylbenzonitrile, these groups are para to one another. This positional change can affect the molecule's utility as a synthetic intermediate, for example, in the development of angiotensin II receptor antagonists. The bifunctional nature of these isomers, possessing both electrophilic (acetyl) and nucleophilic (nitrile) centers, makes them versatile substrates for developing new synthetic methods.
The following table provides a comparative overview of this compound and some of its structurally related derivatives.
| Compound Name | Structure | Key Substituents | Notable Characteristics/Applications |
|---|---|---|---|
| This compound | 3-Acetyl, 4-Methyl | Core compound of interest with competing electronic effects. | |
| 4-Fluoro-2-methylbenzonitrile | 4-Fluoro, 2-Methyl | Intermediate for APIs (trelagliptin) and TADF emitters for OLEDs. nbinno.comossila.com Fluorine provides enhanced thermal stability. ossila.com | |
| 4-Bromo-3-fluorobenzonitrile | 4-Bromo, 3-Fluoro | Used in Stille coupling reactions; scaffold for APIs and dyes. ossila.com | |
| 4-Acetyl-2-methylbenzonitrile | 4-Acetyl, 2-Methyl | Versatile synthetic intermediate for pharmaceuticals, such as angiotensin II receptor antagonists. |
Elucidation of Steric and Electronic Effects on Reactivity and Theoretical Properties
The reactivity and theoretical properties of this compound are governed by a balance of steric and electronic effects originating from its three functional groups. nih.govwikipedia.org
Electronic Effects: The benzene (B151609) ring's reactivity towards electrophilic substitution is heavily influenced by the electronic nature of its substituents.
Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both induction and resonance. It deactivates the benzene ring, making it less susceptible to electrophilic attack.
Acetyl Group (-COCH₃): The acetyl group is also an electron-withdrawing and deactivating group. Its carbonyl moiety pulls electron density from the ring.
Methyl Group (-CH₃): In contrast, the methyl group is an electron-donating group through a positive inductive effect (+I). docbrown.info It activates the benzene ring, increasing its electron density and making it more reactive towards electrophiles, particularly at the ortho and para positions relative to the methyl group. docbrown.info
Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds when they come too close. wikipedia.org
Steric Hindrance: In this compound, the acetyl group at position 3 can create steric hindrance for an incoming reagent attempting to attack the adjacent position 2. wikipedia.org Similarly, the methyl group at position 4 can hinder attack at position 5. This steric bulk can influence the regioselectivity of reactions, favoring attack at the less crowded positions. wikipedia.org
Conformational Influence: Steric interactions between adjacent groups, such as the acetyl and methyl groups in this molecule, can also affect torsional bond angles and the preferred conformation of the molecule. wikipedia.org While the steric effect of a methyl group is less pronounced than that of a larger alkyl group like tert-butyl, it can still play a significant role in determining reaction outcomes and transition state energies. researchgate.net
Quantum chemical investigations into constitutional isomers often reveal that electronic effects can be weaker than steric effects in molecules with carbon backbones. chemrxiv.org However, the precise balance between these factors determines the ultimate stability and reactivity profile of a given derivative. nih.gov
Rational Design Principles for Novel Derivatives with Tailored Reactivity
The understanding of steric and electronic effects provides a foundation for the rational design of novel derivatives of this compound with specific, tailored properties. nih.gov This approach is central to fields like drug discovery, materials science, and catalysis. nih.govnbinno.com
Modulating Electronic Properties: The reactivity of the benzonitrile core can be precisely tuned by changing the electronic nature of the substituents.
Enhancing Reactivity: To increase the ring's susceptibility to electrophilic attack, the electron-withdrawing acetyl group could be replaced with a stronger electron-donating group, such as a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group. pku.edu.cn
Decreasing Reactivity: Conversely, to make the ring more electron-deficient, for instance, to favor nucleophilic aromatic substitution, additional electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) could be introduced. nbinno.com The trifluoromethyl group is particularly valued in drug design for increasing lipophilicity and metabolic stability. nbinno.com
Controlling Reaction Selectivity via Steric Hindrance: Steric bulk can be strategically employed to direct reactions to a specific site. By introducing large, non-reactive groups at certain positions, chemists can physically block access to those sites, thereby forcing a reaction to occur at a less hindered position. wikipedia.org For example, replacing the methyl group with a bulkier tert-butyl group would significantly increase steric hindrance at the adjacent positions, enhancing the regioselectivity of reactions at other sites on the ring.
Designing for Specific Applications: The principles of rational design are used to create molecules for specific functions.
Pharmaceuticals: In drug design, functional groups are modified to optimize binding affinity to a biological target, improve solubility, or alter metabolic pathways. The nitrile group itself can act as a bioisosteric replacement for other functional groups.
Materials Science: For applications like OLEDs, derivatives are designed to have specific optoelectronic properties. For example, carbazole-benzonitrile derivatives have been developed as universal hosts for blue OLEDs by carefully positioning the donor (carbazole) and acceptor (benzonitrile) moieties to achieve efficient charge transport and high quantum efficiency. rsc.org
Catalysis: Benzonitrile-containing ligands can be designed to fine-tune the properties of metal catalysts. By adding electron-withdrawing groups to the benzonitrile ligand, it can act as an electron-acceptor to promote specific reaction steps, such as reductive elimination in Ni-catalyzed cross-coupling reactions. nih.gov
By systematically modifying the structure of this compound based on these principles, a vast library of novel compounds with customized reactivity and functionality can be synthesized.
Future Research Directions and Emerging Methodologies
Development of Novel Green and Sustainable Synthetic Routes
The future synthesis of 3-Acetyl-4-methylbenzonitrile is expected to pivot towards green chemistry principles to minimize environmental impact. Traditional synthetic methods, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of hazardous Lewis acids like aluminum trichloride (B1173362) and halogenated solvents, generating significant waste. Emerging research focuses on replacing these with more environmentally benign alternatives.
Key areas of development include:
Solid Acid Catalysts: The use of solid acid catalysts, such as sulfated zirconia, is a promising avenue. These catalysts are often reusable, reduce corrosive waste streams, and can lead to highly selective reactions, thereby simplifying purification processes.
Metal- and Halogen-Free Acylations: Methodologies are being developed that avoid metallic and halogenated components entirely. One such approach utilizes methanesulfonic anhydride, which promotes acylation and produces waste streams with significantly lower environmental impact.
Biocatalysis: The application of enzymes in nitrile synthesis represents a significant leap in sustainable manufacturing. Specifically, aldoxime dehydratases have been shown to catalyze the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. Future research could develop an enzymatic pathway starting from a suitable aldehyde precursor to generate this compound, circumventing harsh chemical reagents.
Alternative Solvents and Reaction Conditions: The use of ionic liquids and microwave irradiation are other green approaches being explored for related syntheses. Ionic liquids can act as recyclable reaction media, while microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Emerging Green Routes |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids, Enzymes |
| Solvents | Halogenated solvents (e.g., Dichloromethane) | Water, Ionic Liquids, Solvent-free |
| Byproducts | Corrosive and metallic waste | Biodegradable waste, Water |
| Conditions | Often harsh temperatures | Mild, ambient conditions |
| Atom Economy | Lower | Higher |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is set to become an indispensable tool in guiding the future study of this compound. By using advanced modeling techniques, researchers can predict molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. Such studies can predict the most likely sites for electrophilic or nucleophilic attack, helping to design new chemical transformations. DFT can also be used to model reaction pathways and calculate the energy profiles of potential synthetic routes, allowing for the in silico screening of catalysts and reaction conditions before they are tested in the lab.
Molecular Docking: The structural features of this compound make it a potential scaffold for developing biologically active molecules. Molecular docking simulations can predict how its derivatives might bind to the active sites of proteins or other biological targets. This predictive capability is crucial for guiding the synthesis of new compounds with potential therapeutic applications.
ADMET Prediction: Computational tools can also forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. By identifying potentially problematic compounds early in the design phase, researchers can focus synthetic efforts on candidates with more favorable drug-like properties.
Exploration of New Chemical Transformations and Synthetic Equivalents
The bifunctional nature of this compound, containing both an acetyl (carbonyl) and a nitrile group, offers a rich platform for exploring novel chemical reactions. Future research will likely focus on leveraging the interplay between these two groups to construct more complex molecular architectures.
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions and react with organometallic reagents to form ketones. Future work could explore these transformations in the context of the 3-acetyl-4-methyl scaffold to generate a diverse range of new compounds.
Reactions of the Acetyl Group: The carbonyl of the acetyl group is a key site for C-C bond formation through reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions can be used to elaborate the structure and build molecular complexity.
Cascade Reactions: The proximity of the functional groups may enable novel cascade or tandem reactions, where multiple transformations occur in a single pot. For instance, reactions involving ortho-acylbenzonitriles have been shown to lead to complex heterocyclic systems like isoindolin-1-ones through base-promoted cascade sequences. Investigating analogous reactivity for the meta-positioned groups in this compound could yield new synthetic pathways.
Synthetic Equivalents: Research may also explore the use of this compound as a synthetic equivalent for other functional groups. For example, nitroacetonitrile (B168470) is known to serve as a synthetic equivalent for cyanonitrile oxide in cycloadditions. Exploring whether the functional groups on this compound can act as masked or latent forms of other reactive species could open up new synthetic possibilities.
Integration with High-Throughput Synthesis and Screening for Chemical Discovery
The integration of this compound into high-throughput workflows will accelerate the discovery of new materials and biologically active compounds. Automated synthesis platforms can be used to rapidly generate large libraries of derivatives for screening.
Combinatorial Library Synthesis: Using this compound as a core scaffold, automated parallel synthesis can be employed to create a library of thousands of distinct molecules. This would involve systematically reacting the acetyl and nitrile groups with a diverse set of building blocks.
Automated Reaction Screening: High-throughput experimentation (HTE) can rapidly screen numerous catalysts, solvents, and reaction conditions to optimize the synthesis of both the parent compound and its derivatives. This approach minimizes waste and accelerates the development of robust synthetic protocols.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS technologies can be used to quickly evaluate their biological activity or material properties. For example, DNA-encoded libraries allow for the screening of vast numbers of compounds against protein targets simultaneously. This combination of automated synthesis and screening creates a powerful engine for discovering novel compounds with desired functions, moving from initial design to biological testing in a significantly condensed timeframe.
Q & A
Q. What synthetic routes are commonly employed for 3-acetyl-4-methylbenzonitrile, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis approach is typically used, starting with functionalization of the benzonitrile core. For example:
Friedel-Crafts Acylation : Introduce the acetyl group to 4-methylbenzonitrile using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC.
Regioselective Methylation : Optimize methyl group positioning using directed ortho-metalation strategies or palladium-catalyzed cross-coupling.
Optimization Tips :
- Adjust solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
- Vary catalyst loading (0.5–2.0 eq.) to balance yield and byproduct formation.
- Use low-temperature conditions (-10°C to 25°C) to enhance regioselectivity.
Reference: Similar protocols for benzonitrile derivatives in .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- FT-IR : Confirm nitrile (C≡N, ~2220 cm⁻¹) and acetyl (C=O, ~1680 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Assign methyl (δ 2.3–2.5 ppm) and acetyl (δ 2.6–2.8 ppm) protons; use DEPT-135 for carbon typing.
- UV-Vis : Analyze π→π* transitions (200–300 nm) to assess conjugation effects.
- Mass Spectrometry (EI/ESI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Note : Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-compliant safety goggles.
- Spill Management : Neutralize with activated carbon; avoid aqueous solutions to prevent nitrile hydrolysis.
- First Aid : For skin contact, wash with 10% polyethylene glycol solution; seek medical evaluation for persistent irritation.
Reference: Safety guidelines for structurally similar nitriles in .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Fukui Functions : Calculate nucleophilic/electrophilic sites using Gaussian09 or ORCA at the B3LYP/6-311++G(d,p) level.
- HOMO-LUMO Analysis : Predict reactivity trends (e.g., charge transfer interactions) and compare with experimental UV-Vis data.
- Natural Bond Orbital (NBO) : Analyze hyperconjugative effects of the acetyl and methyl groups on the nitrile moiety.
Case Study : DFT-guided molecular docking can predict binding affinities for drug-discovery applications .
Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?
Methodological Answer:
- Step 1 : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Step 2 : Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomeric impurities.
- Step 3 : Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation.
- Step 4 : Compare experimental and computational IR/Raman spectra to identify vibrational mode mismatches.
Reference: Data reconciliation strategies from .
Q. What strategies enable selective modification of substituents on the benzonitrile core for tailored applications?
Methodological Answer:
- Directed C-H Activation : Use Pd(OAc)₂ with ligands (e.g., 2,2′-bipyridine) to functionalize specific positions.
- Protecting Groups : Temporarily block the nitrile group with trimethylsilyl chloride for acetyl/methyl group adjustments.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) for high-throughput screening of substituent effects.
Example : Substituent polarity adjustments for tuning solubility in organic semiconductors .
Q. How do acetyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The methyl group at position 4 may hinder transmetalation in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to mitigate this.
- Electronic Effects : The electron-withdrawing acetyl group enhances nitrile electrophilicity, facilitating nucleophilic addition (e.g., Grignard reactions).
- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to correlate substituent effects with activation barriers.
Reference: Reactivity studies on analogous benzonitriles in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
